molecular formula C25H23N3O5 B5708479 N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide

N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide

Cat. No.: B5708479
M. Wt: 445.5 g/mol
InChI Key: GIONIBVLMVEQAS-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . The reaction conditions may vary depending on the specific reagents used, but generally, the process involves heating the reactants to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, inhibiting or modulating their activity. The specific pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its specific structural features, including the presence of both dimethoxy and nitro groups on the phenyl ring, as well as the cyclopropane moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-32-22-14-23(33-2)21(28(30)31)13-17(22)16-26-27-24(29)20-15-25(20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20H,15H2,1-2H3,(H,27,29)/b26-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONIBVLMVEQAS-WGOQTCKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.